BENZYL 4-IODOBUTYLCARBAMATE
Description
Benzyl 4-iodobutylcarbamate is a carbamate derivative characterized by a benzyl ester group, a carbamate functional group, and a 4-iodobutyl chain. Carbamates are widely utilized in medicinal chemistry and organic synthesis due to their stability and versatility as protective groups or prodrug moieties. The iodine substituent at the fourth position of the butyl chain introduces significant steric bulk and polarizability, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
benzyl N-(4-iodobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYONNPYIRAQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701291 | |
| Record name | Benzyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53880-65-2 | |
| Record name | Carbamic acid, (4-iodobutyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates, including benzyl (4-iodobutyl)carbamate, involves the reaction of an amine with a carbonylimidazolide in water.
Transcarbamoylation: Another method involves the use of methyl carbamate as a carbamoyl donor in the presence of a tin catalyst.
Industrial Production Methods: Industrial production methods for carbamates often involve large-scale reactions using similar principles as the synthetic routes mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the iodide group.
Common Reagents and Conditions:
Catalytic Hydrogenation: The benzyl group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas (H2).
Strong Acids: The carbamate group can be removed using strong acids like trifluoroacetic acid (TFA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation can yield the corresponding amine.
Scientific Research Applications
Chemistry: BENZYL 4-IODOBUTYLCARBAMATE is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions .
Biology and Medicine:
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action for benzyl (4-iodobutyl)carbamate primarily involves its role as a protecting group. The carbamate group can be installed on an amine to protect it from unwanted reactions during synthesis. The protecting group can then be removed under specific conditions, such as acidic or catalytic hydrogenation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Iodo vs. Oxo Substituents
Benzyl 4-oxobutylcarbamate (synonym: benzyl N-(4-oxobutyl)carbamate) shares the carbamate and benzyl ester framework with the target compound but replaces the iodine atom with a ketone (oxo) group at the fourth position of the butyl chain. Key differences include:
- In contrast, the oxo group in benzyl 4-oxobutylcarbamate may undergo nucleophilic additions or reductions.
- Molecular Weight: The iodine atom increases the molecular weight (347.18 g/mol vs.
- Electronic Effects : The electron-withdrawing nature of the oxo group could reduce electron density at the carbamate nitrogen, altering stability or interaction with biological targets compared to the electron-rich iodine substituent .
Functional Group Comparison: Carbamates vs. Esters
Benzyl Benzoate (BB) , a 25% formulation used in scabies treatment, is an ester derivative rather than a carbamate. Despite structural similarities (benzyl group), functional group differences lead to distinct properties:
- Stability : Carbamates exhibit greater hydrolytic stability compared to esters due to the resonance stabilization of the carbamate nitrogen. This may prolong the half-life of benzyl 4-iodobutylcarbamate in biological systems.
- Biological Activity : BB demonstrates 87% efficacy in scabies treatment, attributed to its lipophilicity and skin penetration capabilities. While this compound’s therapeutic profile is undefined, its carbamate group could modulate metabolism or target engagement differently than esters .
Substituent Effects: Halogens vs. Hydroxyl Groups
4-Hydroxybutyl 4-hydroxybenzoate features hydroxyl substituents on both the benzoate and butyl groups. Compared to this compound:
- Solubility : Hydroxyl groups enhance hydrophilicity, whereas the iodo and benzyl groups in the target compound favor lipophilicity.
- Chemical Reactivity : The hydroxyl groups in 4-hydroxybutyl 4-hydroxybenzoate may participate in hydrogen bonding or oxidation reactions, whereas the iodine atom in the target compound offers a site for radiolabeling or further derivatization .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Functional Group Impact : Carbamates’ stability relative to esters may make this compound more suitable for prolonged drug release or harsh synthetic conditions.
- Substituent-Driven Reactivity : The iodine atom’s polarizability and size could enhance binding affinity in halogen-bonding interactions, a feature absent in oxo- or hydroxyl-substituted analogs.
- Therapeutic Potential: While direct studies on this compound are lacking, the efficacy of benzyl benzoate highlights the importance of benzyl-containing compounds in dermatological applications. Further research could explore iodinated carbamates for antimicrobial or imaging applications .
Biological Activity
Benzyl 4-iodobutylcarbamate is a carbamate derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14INO2 |
| Molecular Weight | 367.18 g/mol |
| IUPAC Name | Benzyl N-(4-iodo-2-methylphenyl)carbamate |
| InChI Key | SIJAIYGSPUNQQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)I)NC(=O)OCC2=CC=CC=C2 |
The compound features a benzyl group and an iodo substituent, which enhance its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-iodo-2-methylphenol with benzyl chloroformate, facilitated by a base such as triethylamine. The reaction conditions usually require moderate temperatures and an inert atmosphere to prevent side reactions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.
- Non-Covalent Interactions : The phenyl ring and iodo substituent can engage in hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity.
Biological Activity
Research indicates that this compound has a variety of biological activities:
- Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
- Antifungal Properties : Studies have shown that it possesses antifungal activity, making it a candidate for further development in treating fungal infections.
- Antiviral Potential : Preliminary investigations indicate that the compound may exhibit antiviral properties, although further studies are needed to confirm these effects .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Inhibition : A study evaluated the compound's ability to inhibit specific enzymes related to cancer proliferation. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 μM, suggesting its potential use in cancer therapeutics .
- Antimicrobial Efficacy : In vitro tests against common pathogens revealed that this compound had minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL, demonstrating its potential as an antimicrobial agent .
- Toxicity Assessment : Long-term toxicity studies conducted on animal models showed no significant adverse effects at lower doses (up to 500 ppm), but higher doses led to changes in liver enzyme levels, indicating a need for cautious dosage in therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Lacks iodo and methyl substituents | Limited antimicrobial properties |
| 4-Iodo-2-methylphenyl Carbamate | Lacks benzyl group | Moderate enzyme inhibition |
| Benzyl (4-chloro-2-methylphenyl)carbamate | Contains chloro instead of iodo | Varies in antimicrobial efficacy |
This compound stands out due to its unique combination of substituents that enhance its reactivity and biological profile.
Q & A
Q. What are the established synthetic routes for benzyl 4-iodobutylcarbamate, and how can reaction parameters be systematically optimized?
- Methodological Answer : this compound is typically synthesized via carbamate formation between 4-iodobutylamine and benzyl chloroformate. Key parameters include:
-
Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroformate).
-
Solvent Choice : Anhydrous dichloromethane or THF is preferred to avoid moisture interference.
-
Stoichiometry : A 1:1 molar ratio of amine to benzyl chloroformate is standard, but slight excess (1.1–1.2 equiv) of chloroformate ensures complete conversion .
Optimization strategies include uniform experimental design (e.g., varying reaction time, temperature, and catalyst loading) and monitoring via TLC or HPLC .- Example Table :
| Parameter | Typical Range | Optimization Strategy |
|---|---|---|
| Temperature | 0–25°C | Gradient cooling to stabilize intermediates |
| Solvent | DCM, THF | Dielectric constant screening |
| Catalyst (if used) | DMAP, Pyridine | Kinetic studies to assess turnover |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : H and C NMR confirm carbamate linkage (e.g., carbonyl resonance at ~155 ppm). Iodine’s electron-withdrawing effect deshields adjacent protons, appearing as distinct triplets in H NMR .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+Na] at m/z ~380).
- IR : Carbamate C=O stretch at ~1700 cm.
- Data Contradictions : Discrepancies in integration ratios (NMR) or unexpected peaks may arise from residual solvents or byproducts. Use preparative HPLC for purification and repeat spectroscopy under controlled conditions (e.g., dry DMSO-d) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound formation?
- Methodological Answer :
- DFT Calculations : Model the nucleophilic attack of 4-iodobutylamine on benzyl chloroformate to determine transition-state energy barriers. Key orbitals (HOMO/LUMO) can predict regioselectivity.
- Kinetic Modeling : Fit experimental conversion vs. time data (e.g., from GC or HPLC) to pseudo-first-order or Michaelis-Menten models to infer rate-limiting steps .
- Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s impact on reaction kinetics .
Q. What experimental and analytical approaches resolve contradictions between theoretical and observed yields in benzyl carbamate synthesis?
- Methodological Answer :
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Byproduct Analysis : Employ LC-MS to identify side products (e.g., urea from amine dimerization). Adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress competing pathways.
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Isotope Labeling : Use N-labeled amines to trace carbamate formation pathways via N NMR.
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Error Propagation Analysis : Quantify uncertainties in HPLC calibration curves or integration methods to distinguish true yield discrepancies from measurement noise .
- Example Workflow :
Observed Low Yield → Purify Crude Product → HRMS/LC-MS → Identify Byproducts → Redesign Reaction (e.g., Add Base) → Re-run with Inline IR Monitoring
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
